molecular formula C19H17N3.ClH<br>C19H18ClN3 B147766 Pararosaniline hydrochloride CAS No. 569-61-9

Pararosaniline hydrochloride

Cat. No.: B147766
CAS No.: 569-61-9
M. Wt: 323.8 g/mol
InChI Key: JUQPZRLQQYSMEQ-UHFFFAOYSA-N
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Description

Pararosaniline hydrochloride: is an organic compound with the formula [(H₂NC₆H₄)₃C]Cl . It is a magenta solid that is widely used as a dye. It is one of the four components of basic fuchsine, along with rosaniline, new fuchsine, and magenta II . This compound is structurally related to other triarylmethane dyes, such as methyl violets, including crystal violet .

Mechanism of Action

Target of Action

Pararosaniline hydrochloride, also known as Basic Red 9, is a cationic triarylmethane dye . It is primarily used as a colorimetric test for aldehydes in the Schiff test . It is also used for staining preparations, bacteria, antibodies, or other organisms in microbiology .

Mode of Action

This compound interacts with its targets through a process known as the Schiff reaction . An NMR study of compounds isolated from the Schiff aldehyde reaction between this compound, sulfur dioxide, and acetaldehyde has demonstrated that these adducts are a-anilinoalkylsulfonic acids . The functionalization of pararosaniline by direct coupling of amino groups with halogenated fatty acids leads to amides derived from fatty acid .

Biochemical Pathways

It is known that the compound plays a role in the detection of various substances in analytical chemistry, including bromates, formaldehyde, ozone, sulphite, and sulfur dioxide .

Pharmacokinetics

It is known that the compound is slightly soluble in water and ether and soluble in ethanol, methanol, benzyl alcohol, and ethylene glycol methyl ether . These properties may influence its bioavailability.

Result of Action

This compound has been identified as a strong modifier of RNA splicing . It activates the oxidative stress response and alters the expression of key RNA splicing regulator genes . The compound’s action can have deleterious effects on development, reproduction, and aging .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to detect sulfur dioxide in the air can be affected by the presence of other substances . Additionally, its poor biodegradability and carcinogenic properties have led to research into the disposal of this compound from the environment, mainly from wastewater .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pararosaniline hydrochloride can be synthesized by the condensation of aniline and para-aminobenzaldehyde . Alternatively, it can be produced from the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline .

Industrial Production Methods: In industrial settings, this compound is typically produced through the same synthetic routes mentioned above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Properties

IUPAC Name

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride
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InChI

InChI=1S/C19H17N3.ClH/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;/h1-12,20H,21-22H2;1H
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InChI Key

JUQPZRLQQYSMEQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl
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Molecular Formula

C19H17N3.ClH, C19H18ClN3
Record name PARAROSANILINE HYDROCHLORIDE
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Related CAS

479-73-2 (Parent)
Record name C.I. Basic Red 9
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DSSTOX Substance ID

DTXSID1021247
Record name C.I. Basic Red 9 monohydrochloride
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Molecular Weight

323.8 g/mol
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Physical Description

Pararosaniline hydrochloride appears as colorless to red crystals or green powder. (NTP, 1992), Red or green solid; [CAMEO]
Record name PARAROSANILINE HYDROCHLORIDE
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), SOL IN ALCOHOL; VERY SLIGHTLY SOL IN WATER & ETHER, Soluble in water (2-3 mg/ml), ethanol (2-25 mg/ml) ethylene glycol methyl ether (50-70 mg/ml) and methanol
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Color/Form

COLORLESS TO RED CRYSTALS, Dark-green crystalline powder

CAS No.

569-61-9
Record name PARAROSANILINE HYDROCHLORIDE
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Melting Point

514 to 518 °F (decomposes) (NTP, 1992), 268-270 °C (decomposes)
Record name PARAROSANILINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most common analytical method used to determine trace amounts of sulfur dioxide in food products, and how does pararosaniline hydrochloride factor into this method?

A1: The most common method is the this compound spectrophotometric method. This method involves reacting sulfur dioxide with formaldehyde to create a stable compound. This compound further reacts with this compound to produce a purple-red compound, measurable by spectrophotometry at 579 nm. [, , , , , , , , , , , , , , ] This method offers high sensitivity and is widely used for quantifying sulfur dioxide residues in various food matrices.

Q2: Can this compound be used in a non-spectrophotometric method for the detection of sulfur dioxide?

A2: Yes, one study investigated using this compound in a high-performance liquid chromatography (HPLC) method for directly detecting sodium formaldehyde sulfoxylate in food. [] This approach aimed to address the limitations of traditional spectrophotometric methods.

Q3: What environmentally detrimental compound is commonly used in sulfur dioxide detection methods that researchers are trying to replace with less harmful alternatives like this compound?

A3: Sodium tetrachloromercurate is a toxic reagent frequently employed in conventional methods for sulfur dioxide detection. Researchers are actively exploring alternatives like this compound to mitigate environmental pollution associated with sodium tetrachloromercurate. [, ]

Q4: How does the use of ultrasonic extraction with certain reagents improve the determination of sulfur dioxide in food samples?

A4: Research indicates that employing ultrasonic extraction with reagents like EDTA-2Na solution or sodium tetrachloromercurate can significantly enhance the extraction efficiency of sulfur dioxide residues from food samples. This, in turn, contributes to more accurate and reliable measurements when using the this compound spectrophotometric method. [, ]

Q5: What is the molecular structure of this compound?

A5: this compound is a triarylmethane dye with the chemical formula C19H18ClN3. Its structure consists of a central methane carbon atom attached to three substituted aniline groups (C6H4NH2) and a chloride ion (Cl−) as a counterion.

Q6: Has the structure of this compound been modified to improve its properties?

A7: Yes, researchers have synthesized new hydrophobic derivatives of this compound by replacing the hydrochloride counterion with bis(trifluoromethane)sulfonamide (NTF2). These modifications aim to enhance the sensitivity of the dye towards sulfur dioxide gas for sensing applications. []

Q7: What are the toxicological effects of this compound on the model organism Caenorhabditis elegans?

A7: Research on Caenorhabditis elegans has shown that this compound can:

  • Modify RNA splicing by activating the oxidative stress response and altering the expression of splicing regulator genes. []
  • Negatively affect development, reproduction, and lifespan. []

Q8: Can the toxicological effects of this compound on C. elegans be mitigated?

A9: Studies indicate that inhibiting protein translation in C. elegans can counteract the effects of this compound on RNA splicing and offer significant protection against its long-term toxicity. [] This suggests potential avenues for mitigating the compound's toxicity.

Q9: Beyond its use in analytical chemistry, what other applications does this compound have?

A9: this compound is a versatile compound with applications in various fields:

  • Dye and Stain: It is used as a biological dye and stain for microscopy, particularly in histological staining procedures like the periodic acid-Schiff (PAS) stain. [, ]
  • Sensor Material: New hydrophobic derivatives show promise as sensitive and cost-effective colorimetric sensors for detecting sulfur dioxide gas. []
  • Precursor in Material Science: It can be used as a building block in synthesizing porous covalent organic networks (CONs) with potential applications in gas adsorption and semiconductor materials. []

Q10: Are there any alternatives to using this compound in its different applications?

A11: Yes, for staining mast cells, alternatives to astra blue (a copper phthalocyanin dye) staining procedures include using a solution of this compound and MgCl2-6H2O in ethanol. [] The this compound solution acts as a pH indicator in this method.

Q11: What is the historical significance of the Schiff test in relation to this compound?

A12: The Schiff test, a classic chemical test for aldehydes, traditionally uses a reagent prepared from this compound, sulfur dioxide, and hydrochloric acid (known as Schiff reagent). This test has been widely used in various fields, including biochemistry and organic chemistry. [] NMR studies have provided valuable insights into the structure of the adducts formed during the Schiff reaction and the mechanism of color development, further refining our understanding of this historical test. []

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